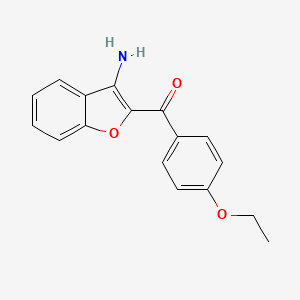

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-phenethyl-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine" is a related compound with a molecular weight of 230.29 . It’s a powder stored at room temperature .

Synthesis Analysis

While specific synthesis information for your compound is not available, a related compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, is given by the InChI code: 1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, include a molecular weight of 230.29 and it is a powder stored at room temperature .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Transformations

Tandem Reaction for Dihydropyrazole Synthesis : A study by Zhu et al. (2011) detailed an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole using propargyl alcohol and N-sulfonylhydrazone, highlighting a tandem transformation process with N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).

Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides : Chaloner et al. (1992) investigated the synthesis of pyrazole fused analogues from 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide, showcasing the utility of these compounds in creating heterocyclic o-quinodimethanes (Chaloner et al., 1992).

1,3-Dipolar Cycloaddition for Optically Pure Cyclopropanes : Cruz Cruz et al. (2009) described the synthesis of optically pure cyclopropanes through the denitrogenation of sulfinyl and sulfonyl pyrazolines, offering insights into the selectivity and yields of these reactions (Cruz Cruz et al., 2009).

Synthesis of Alkynylpyrazoles : Yoshimatsu et al. (1997) presented a method for creating 4-alkynyl-5-phenylsulfonyl-4,5-dihydro-3H-pyrazoles, demonstrating regio- and stereo-selective reactions with diazomethane to yield 4-alkynyl-1H-pyrazoles (Yoshimatsu et al., 1997).

Pyrazole and Pyrazine Synthesis via Rh(II)-Catalyzed Reaction : Rostovskii et al. (2017) explored the switchable synthesis of pyrroles and pyrazines from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, providing experimental and DFT evidence for the 1,4-diazahexatriene intermediate (Rostovskii et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-N-(2-phenylethyl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3S/c1-21-15-17(14-20-21)27(25,26)23-11-5-10-22(12-13-23)18(24)19-9-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJRFORHPBIMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-phenethyl-1,4-diazepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)

![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)

![N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2475514.png)